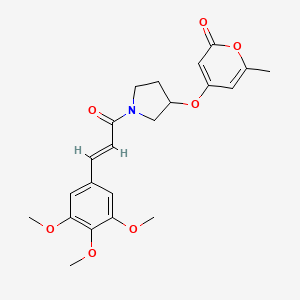
(E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C22H25NO7 and its molecular weight is 415.442. The purity is usually 95%.
BenchChem offers high-quality (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Novel Compounds The chemical compound (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one, due to its complex structure, is likely involved in the synthesis and characterization of novel compounds with potential applications in materials science and pharmaceuticals. For instance, Saraei et al. (2016) explored the synthesis of novel acrylate monomers with antimicrobial activity, showcasing the broader field's interest in developing new compounds with specific properties, such as antimicrobial activity, from structurally similar molecules (Saraei et al., 2016).
Antimicrobial Applications The development of compounds with antimicrobial properties is a significant area of interest, reflecting a direct application of complex organic molecules in addressing healthcare challenges. The work by Saraei et al. (2016) on acrylate monomers derived from similar structural frameworks demonstrates the potential antimicrobial applications of such compounds, indicating a research pathway that might be relevant for (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one or its derivatives (Saraei et al., 2016).
Polymer Science and Materials Engineering Compounds with complex structures often find applications in the synthesis of novel polymers with unique properties. For example, the research into polymers based on pyran derivatives, as shown by Kwak et al. (2009), highlights the potential use of structurally complex molecules in developing new materials with specific photophysical properties and applications in electronics and photonics (Kwak et al., 2009).
Corrosion Inhibition The study of organic compounds as corrosion inhibitors is another application area. Khattabi et al. (2019) investigated the effects of pyran derivatives on mild steel corrosion, suggesting that (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one could be explored for similar applications given its structural similarities with corrosion-inhibiting compounds (Khattabi et al., 2019).
Cancer Research and Drug Development The exploration of novel compounds for anticancer properties is a critical area of pharmaceutical research. Hadiyal et al. (2020) demonstrated the potential anticancer activity of pyran derivatives, indicating that compounds like (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one could be valuable in the development of new anticancer drugs (Hadiyal et al., 2020).
特性
IUPAC Name |
6-methyl-4-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7/c1-14-9-17(12-21(25)29-14)30-16-7-8-23(13-16)20(24)6-5-15-10-18(26-2)22(28-4)19(11-15)27-3/h5-6,9-12,16H,7-8,13H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHWLYNAVUZTSD-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2971190.png)
![(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2971192.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)
![N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2971197.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide](/img/structure/B2971198.png)
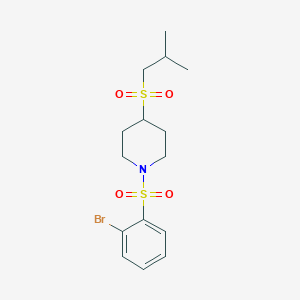

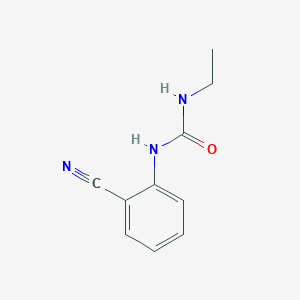
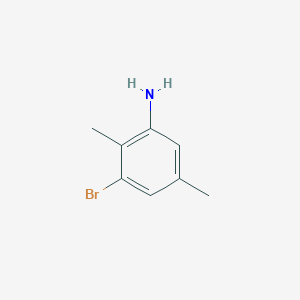
![2-[2,4-dioxo-3-(thien-2-ylmethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2971206.png)
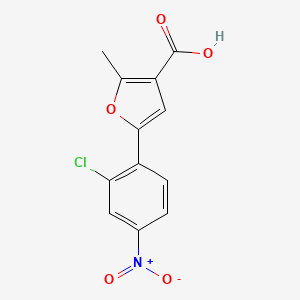
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2971208.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2971211.png)
